1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy. The bond lengths and angles, as well as the presence of any functional groups, are identified.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.). The compound’s chemical stability and reactivity would also be studied.Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrrole Derivatives : Pyrrole chalcone derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) have been synthesized using aldol condensation, involving compounds similar to 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This synthesis process includes spectroscopic analyses and quantum chemical calculations (Singh, Rawat, & Sahu, 2014).
Hydrogen-bonding Patterns : Studies on derivatives of 2,4-dimethylpyrrole, closely related to the compound , provide insights into hydrogen-bonding patterns, which are crucial for understanding the molecular interactions and structure (Senge & Smith, 2005).
Phosphino-Pyrrole Derivatives Synthesis : Research on the synthesis of 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, similar to the compound of interest, reveals methods for producing chiral bidentate phosphine ligands, indicating potential applications in catalysis (Smaliy et al., 2013).
Chemical Reactions and Properties
Photochemical Substitution : Studies on halogenopyrrole derivatives, including compounds structurally similar to 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have shown interesting photochemical behaviors that could be relevant in synthetic chemistry (D’Auria et al., 1997).
Non-linear Optical Properties : Investigations into chalcones with pyrrole moieties have shown properties relevant for non-linear optical (NLO) materials. This indicates potential applications of similar compounds, like 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, in the field of optoelectronics (Singh et al., 2014).
Spectroscopic Analysis : The synthesis of compounds like ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and their characterization through spectroscopy methods and quantum chemical calculations can provide insights into similar compounds' structural and chemical properties (Singh, Kumar, Tiwari, & Rawat, 2013).
Potential Applications
Catalysis of Polymerization : Aluminum complexes supported by pyrrole-based ligands, related to the compound , have been shown to catalyze the ring-opening polymerization of ɛ-caprolactone, suggesting possible catalytic applications (Qiao, Ma, & Wang, 2011).
Synthesis of Pharmacological Intermediates : Pyrrole derivatives have been used in the synthesis of small molecule anticancer drugs, indicating the potential use of similar compounds in pharmaceutical research (Wang, Tu, Han, & Guo, 2017).
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or environmental hazards. Appropriate safety precautions and disposal methods would also be discussed.
Future Directions
This could involve discussing potential applications of the compound, areas where further research is needed, or new synthesis methods that could be developed.
Please note that the availability and depth of this information can vary greatly depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help you find more detailed information.
properties
IUPAC Name |
1-(4-ethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-4-13-5-7-15(8-6-13)16-11(2)9-14(10-17)12(16)3/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOIZUKXXRNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
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